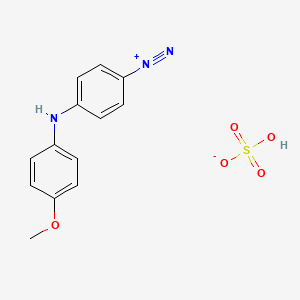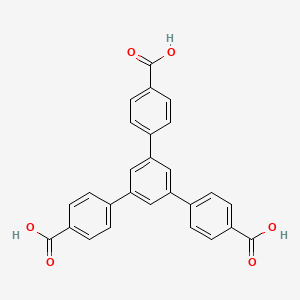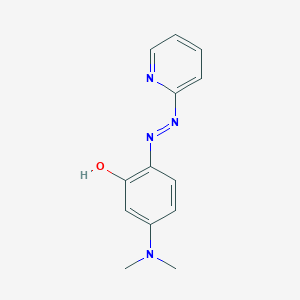
正五十烷
描述
Pentacontane is a long-chain alkane with the chemical formula C50H102 . It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms, with hydrogen atoms filling the remaining valence bonds. This compound is part of the larger family of alkanes, which are known for their stability and non-reactivity under standard conditions .
科学研究应用
Pentacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography due to its well-defined retention time.
Biology: Studied for its role in the lipid composition of certain organisms.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used as a lubricant and in the production of paraffin waxes.
作用机制
Target of Action
Pentacontane is a long-chain hydrocarbon with the molecular formula CH3(CH2)48CH3 . As a hydrocarbon, it does not have a specific biological target. Instead, its effects are primarily physical, based on its interactions with other molecules through non-covalent forces such as van der Waals interactions.
准备方法
Synthetic Routes and Reaction Conditions
Pentacontane can be synthesized through the Fischer-Tropsch process , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This process typically uses iron or cobalt catalysts at high temperatures and pressures. The reaction conditions can be adjusted to favor the production of longer-chain hydrocarbons like pentacontane .
Industrial Production Methods
In an industrial setting, pentacontane is often produced as a byproduct of the refining of petroleum. The separation and purification of pentacontane from other hydrocarbons are achieved through distillation and crystallization techniques .
化学反应分析
Types of Reactions
Pentacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens like chlorine or bromine under UV light to form halogenated alkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperatures and pressures.
Common Reagents and Conditions
Oxygen: for combustion reactions.
Chlorine or bromine: for halogenation reactions, typically under UV light.
Catalysts: like zeolites for cracking reactions.
Major Products Formed
Carbon dioxide and water: from combustion.
Chlorinated or brominated alkanes: from halogenation.
Smaller alkanes and alkenes: from cracking.
相似化合物的比较
Similar Compounds
- Hexacontane (C60H122)
- Tetracontane (C40H82)
- Triacontane (C30H62)
Comparison
Pentacontane is unique due to its specific chain length, which gives it distinct physical properties such as melting and boiling points. Compared to shorter alkanes like triacontane, pentacontane has higher melting and boiling points, making it more suitable for applications requiring higher thermal stability .
属性
IUPAC Name |
pentacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H102/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUOWJPZLHUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H102 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216171 | |
| Record name | Pentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-40-3 | |
| Record name | Pentacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of pentacontane?
A1: Pentacontane is a linear alkane with the molecular formula C50H102 and a molecular weight of 703.39 g/mol.
Q2: What spectroscopic techniques have been used to characterize pentacontane?
A2: Several spectroscopic techniques have been employed to study pentacontane, including:
- Near Edge X-ray Absorption Fine Structure (NEXAFS): This technique has been used to investigate the surface structure of liquid pentacontane, particularly its surface freezing effect. [, ]
- X-ray diffraction: This technique reveals the crystal structure and transitions of pentacontane at different temperatures and pressures. [, , , ]
- Differential Thermal Analysis (DTA): This technique has been coupled with UV photoemission measurements to study phase transitions in thin films of pentacontane, particularly the surface freezing effect. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 17O NMR spectroscopy has proven valuable in studying oxidative degradation products of pentacontane after exposure to 17O-labeled O2 gas or gamma-irradiation. [, , ]
Q3: What is the melting temperature of pentacontane?
A3: Pentacontane has a melting temperature (Tm) of 365 K. []
Q4: How does pentacontane behave under high pressure?
A4: High pressures can induce instability in the ortho-positronium (o-Ps) lifetime in pentacontane, leading to a decrease in its intensity (I3). [] This suggests pressure influences the free volume available within the solid matrix.
Q5: Can pentacontane form stable mixtures with other alkanes?
A5: Yes, pentacontane can form solid solutions with other n-alkanes. Research shows that commercial multi-alkane products, containing a distribution of chain lengths, form a single solid solution with an orthorhombic structure similar to the intermediate phase observed in binary and ternary n-alkane mixtures. Adding pure n-alkanes like eicosane or pentacontane to these multi-alkane products induces structural changes and modifies their physicochemical properties. [, ]
Q6: How does pentacontane interact with surfaces like graphite?
A6: Pentacontane molecules can form self-assembled monolayers on highly ordered pyrolytic graphite (HOPG). These monolayers can act as templates for the epitaxial growth of other molecules, like hexakis(n-dodecyl)-peri-hexabenzocoronene (HBC-C12), influencing their structure and organization. [, , , , ]
Q7: What are some potential applications of pentacontane?
A7: While not directly addressed in the provided abstracts, pentacontane's properties make it suitable for various applications, including:
- Model Compound: Its simple structure and well-defined phase transitions make it a valuable model compound for studying the fundamental properties of long-chain alkanes and polymers like polyethylene. [, ]
- Surface Modification: Its ability to form self-assembled monolayers on surfaces like graphite makes it useful for modifying surface properties and directing the assembly of other molecules. [, ]
- Crystal Engineering: Understanding its crystallization behavior can contribute to the development of new materials with tailored properties. []
Q8: Have any computational studies been conducted on pentacontane?
A8: Yes, molecular dynamics simulations have been employed to study various aspects of pentacontane, including:
- Crystal Growth: Simulating the crystal growth of pentacontane from the melt and investigating the role of surface nucleation. []
- Crystallization Dynamics: Studying the influence of factors like temperature and force field models on the crystallization behavior of pentacontane. []
- Cooling Effects: Analyzing the impact of cooling on the lattice parameters of pentacontane crystals. []
- Molecular Motion: Simulating the molecular motion of pentacontane crystals to understand conformational defects and the melting process. []
Q9: Have any interaction-site models been used to predict the self-organization of molecules on pentacontane templates?
A9: Yes, interaction-site models have been successfully used to predict the self-organization of Fréchet dendrons on pentacontane templates, with experimental confirmation from scanning tunnelling microscopy. These models correctly predicted local and global ordering motifs, inclusion molecules, and a rotated unit cell. []
Q10: How does the odd-even effect in alkanes manifest in pentacontane?
A10: The odd-even effect, where even-numbered alkanes exhibit different properties compared to their odd-numbered counterparts, is observed in pentacontane's o-Ps properties. In the solid phase, even-numbered alkanes like pentacontane exhibit shorter o-Ps lifetimes compared to odd-numbered alkanes, attributed to variations in the empty layer thickness between lamellae in their crystal structures. []
Q11: Can pentacontane be obtained from natural sources?
A11: While the provided abstracts do not explicitly mention natural sources of pentacontane, one study identified it as a constituent of the leaf extract of Crassocephalum cepridioides (Benth.) Moore. [] This finding suggests that pentacontane, like many other alkanes, could be present in various plant sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



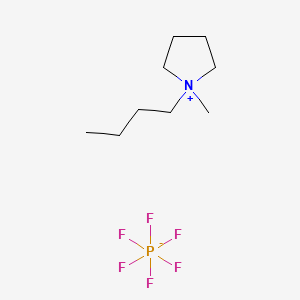
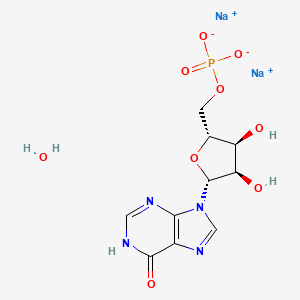
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)
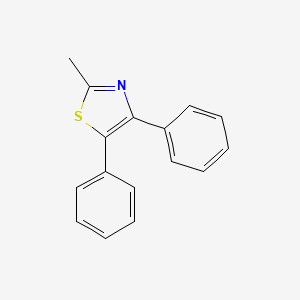
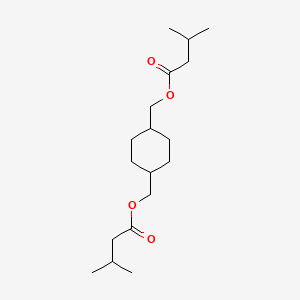


![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)


